4-bromo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
4-bromo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an isobutoxymethyl group, and a trifluoropropyl group attached to the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile.
Attachment of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced via an alkylation reaction using isobutyl bromide or isobutyl chloride in the presence of a base like potassium carbonate or sodium hydride.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be attached through a nucleophilic substitution reaction using a trifluoropropyl halide (e.g., trifluoropropyl iodide) in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the trifluoropropyl group, potentially leading to debromination or defluorination.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Debrominated or defluorinated derivatives.
Substitution: Substituted pyrazoles with various functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-bromo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and isobutoxymethyl group can participate in specific binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the isobutoxymethyl group, which may result in different chemical and biological properties.
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole:
4-chloro-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
Uniqueness
4-bromo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of its substituents, which impart specific chemical and physical properties. The presence of both bromine and trifluoropropyl groups can enhance its reactivity and potential for diverse applications, while the isobutoxymethyl group can influence its solubility and biological interactions.
Properties
IUPAC Name |
4-bromo-5-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrF3N2O/c1-8(2)6-18-7-10-9(12)5-16-17(10)4-3-11(13,14)15/h5,8H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAWEHWFOQVPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1CCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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